molecular formula C14H18N2O B1367206 4-phenyl-2,8-Diazaspiro[4.5]decan-3-one CAS No. 79139-66-5

4-phenyl-2,8-Diazaspiro[4.5]decan-3-one

Cat. No. B1367206
CAS RN: 79139-66-5
M. Wt: 230.31 g/mol
InChI Key: TWGUXHOVQQNFJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-phenyl-2,8-Diazaspiro[4.5]decan-3-one” is represented by the InChI code: 1S/C14H18N2O.ClH/c17-13-12 (11-4-2-1-3-5-11)14 (10-16-13)6-8-15-9-7-14;/h1-5,12,15H,6-10H2, (H,16,17);1H . The molecular weight is 266.77 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

T-Type Calcium Channel Antagonists

  • Research by Fritch & Krajewski (2010) focused on the use of substituted 2,8-diazaspiro[4.5]decan-1-one compounds as potent T-type calcium channel inhibitors. These compounds showed modest selectivity over L-type calcium channels.

GlyT1 Inhibitors

  • A study by Alberati et al. (2006) discovered a class of 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-ones as potent and selective GlyT1 inhibitors. These compounds showed improved metabolic stability and pharmacokinetic profiles.

CCR4 Antagonists

  • Shukla et al. (2016) synthesized potent CCR4 antagonists using 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, demonstrating high affinity in various assays and the ability to induce endocytosis of CCR4.

Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors

  • Research by Deng et al. (2013) revealed a novel complex crystal structure of PHD2 with its inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, leading to the discovery of a compound with high potency and a good oral pharmacokinetic profile.

Antifungal Agents

  • Li et al. (2019) designed and synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors and antifungal agents. These compounds showed promising antifungal activity against various fungi.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4-phenyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGUXHOVQQNFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507613
Record name 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79139-66-5
Record name 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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